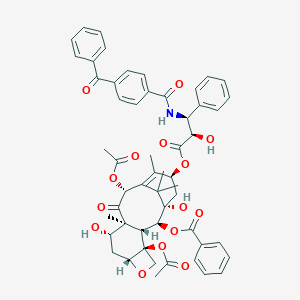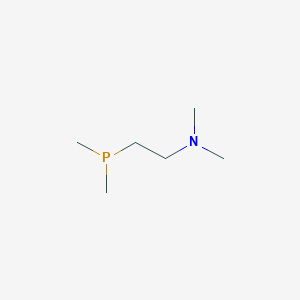
2-(Dimethylphosphino)-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylphosphino)-N,N-dimethylethanamine, commonly known as DMPA, is a phosphine-based ligand that is widely used in organic and inorganic chemistry. It is a colorless liquid that is soluble in most organic solvents and is known for its ability to form stable complexes with transition metals.
Mecanismo De Acción
The mechanism of action of DMPA is based on its ability to form stable complexes with transition metals. These complexes can then undergo various reactions, including catalysis and oxidation, depending on the specific application.
Efectos Bioquímicos Y Fisiológicos
While DMPA has not been extensively studied for its biochemical and physiological effects, it is known to be a relatively non-toxic compound. However, it is important to note that its use in laboratory experiments should be carefully controlled to avoid any potential hazards.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPA in laboratory experiments include its ability to form stable complexes with transition metals, its solubility in most organic solvents, and its relatively low toxicity. However, its limitations include its high cost and the potential for side reactions to occur during its use.
Direcciones Futuras
There are several potential future directions for research involving DMPA, including its use in the development of new catalysts for organic synthesis, its application in the synthesis of chiral compounds, and its use in materials science. Additionally, further studies could be conducted to explore its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of DMPA involves the reaction of dimethylamine with chlorodimethylphosphine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction yields DMPA as a product along with the corresponding salt.
Aplicaciones Científicas De Investigación
DMPA is widely used as a ligand in various chemical reactions, including catalysis, organometallic chemistry, and materials science. It is particularly useful in the synthesis of chiral compounds due to its ability to form stable complexes with transition metals.
Propiedades
Número CAS |
154781-52-9 |
|---|---|
Nombre del producto |
2-(Dimethylphosphino)-N,N-dimethylethanamine |
Fórmula molecular |
C6H16NP |
Peso molecular |
133.17 g/mol |
Nombre IUPAC |
2-dimethylphosphanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H16NP/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 |
Clave InChI |
MUOQGMMQUSHAOW-UHFFFAOYSA-N |
SMILES |
CN(C)CCP(C)C |
SMILES canónico |
CN(C)CCP(C)C |
Sinónimos |
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



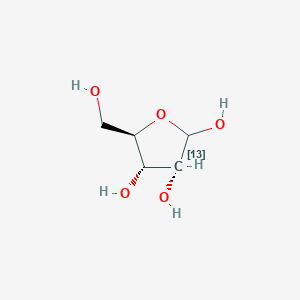

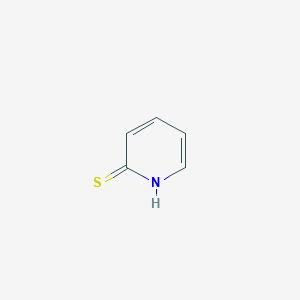


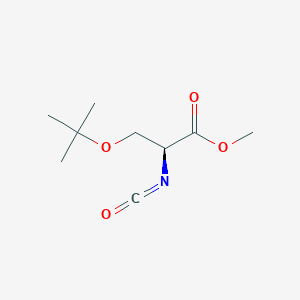
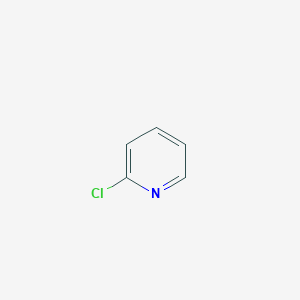
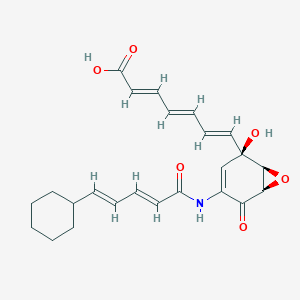


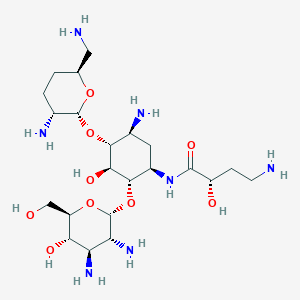
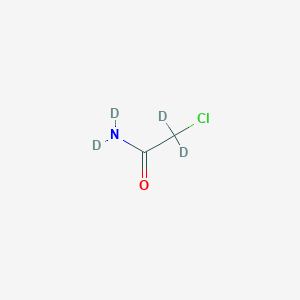
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
